molecular formula C9H11NOS2 B13272681 2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde

2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13272681
M. Wt: 213.3 g/mol
InChI Key: NYUUZJPSDORHGS-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane and carbaldehyde groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a thioamide with α-haloketones can yield the thiazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-5-ylmethyl)thiolane-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H11NOS2

Molecular Weight

213.3 g/mol

IUPAC Name

2-(1,3-thiazol-5-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-10-7-12-8/h5-7H,1-4H2

InChI Key

NYUUZJPSDORHGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)(CC2=CN=CS2)C=O

Origin of Product

United States

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